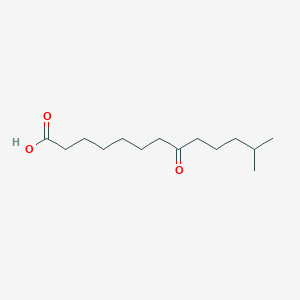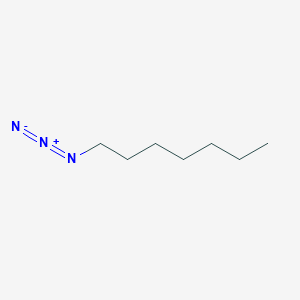
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorophenyl compounds are often solid at room temperature and have relatively high melting points .Scientific Research Applications
Antioxidant Agent
This compound has been found to be an efficient antioxidant agent . It has shown significant radical scavenging potential in various assays, including 1,1-diphenyl-2-picryl-hydrazyl (DPPH), Hydrogen peroxide (H2O2), 2,2’-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid (ABTS), nitric oxide (NO•) and hydroxyl radical (•OH) scavenging assays .
Medicinal Chemistry
The pyrimidine-based derivatives, including this compound, are known for their applications in medicinal chemistry . They exhibit pharmacological applications such as antibacterial, anti-depressant, anti-platelet, anti-hypersensitive and anti-inflammatory properties .
Synthesis of New Compounds
This compound can be used as a base to synthesize new compounds . For instance, it has been used to synthesize different groups modified pyrimidine compound using a novel, three dimensional, aluminium (Al) and titanium (Ti) modified nanoporous heterogeneous catalyst AlTiTUD-1 .
Photoluminescence Activity
Although the photoluminescence activity of pyrimidine-based heterocyclic compounds has yet to be investigated, this compound could potentially be used in such research .
Military Textile Applications
In a study, Carbon Quantum Dots (CQDs) were successfully nucleated from a pyrimidine-based heterocyclic compound . This suggests potential applications in the development of military textiles composed of carbon .
Reactive Oxygen Species (ROS) Scavenging
This compound has been found to have remarkable value in inhibition and transmission of oxidative disease like cardiovascular diseases, autoimmune diseases, neurovascular diseases and neuro degenerative modifications associated with mature .
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine-based heterocyclic compounds, which this compound is a part of, are known for their broad range of pharmacological activities .
Mode of Action
It’s known that pyrimidine-based heterocyclic compounds often interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine-based heterocyclic compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It’s known that pyrimidine-based heterocyclic compounds often lead to a range of molecular and cellular effects .
Action Environment
Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-11(14)10-5-4-9(16)6-12(10)17/h4-6,11H,3,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIPNJXXCMNOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)



![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)




![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)